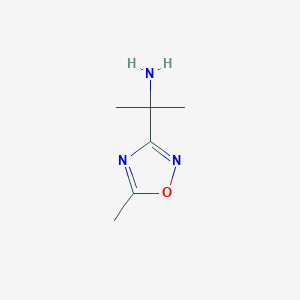![molecular formula C13H11Cl2N3 B2537879 2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride CAS No. 2418718-73-5](/img/structure/B2537879.png)
2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride is a useful research compound. Its molecular formula is C13H11Cl2N3 and its molecular weight is 280.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Crystallography
Research has focused on the synthesis and structural characterization of derivatives related to 2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride, demonstrating its utility in the synthesis of complex organic compounds. For example, studies have explored the synthesis of pyridine derivatives and their structural analysis via crystallography, revealing insights into their molecular configurations and potential applications in material science and drug design (Ma et al., 2018).
Heterocyclic Chemistry
Another avenue of research has been in the development of heterocyclic compounds, where this compound serves as a precursor or intermediate. This includes the cyclization of pyridinium compounds to yield novel heterocycles, which are of interest for their potential biological activities and as building blocks in organic synthesis (Khlebnikov et al., 1991).
Fluorescence Studies
Further investigations have looked into the fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines, where derivatives of this compound are studied for their potential as biomarkers and sensors. These studies highlight the importance of substituent effects on fluorescence intensity and wavelength, offering pathways to novel fluorescent materials for bioimaging and analytical applications (Velázquez-Olvera et al., 2012).
Organic Synthesis Methodologies
Research also encompasses the development of new methodologies for organic synthesis using this compound. This includes innovative routes to synthesize complex molecules with potential applications in pharmaceuticals and agrochemicals. One study detailed a green metric evaluation of synthesizing a key intermediate, showcasing the efficiency and environmental benefits of their synthetic route (Gilbile et al., 2017).
Safety and Hazards
Future Directions
While specific future directions for “2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride” are not available, similar compounds like 2-(Chloromethyl)pyridine hydrochloride are being used in various fields of research, including the synthesis of new compounds and in the development of imaging contrast agents .
Properties
IUPAC Name |
2-(chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3.ClH/c14-8-13-16-11-6-7-15-9-12(11)17(13)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSYHAHKFHAHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CN=C3)N=C2CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-Dimethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2537797.png)


![N-(2,3-dimethylphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2537803.png)


![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2537808.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2537811.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2537814.png)


![Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2537819.png)
